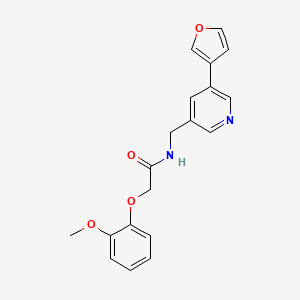

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C19H18N2O4 and its molecular weight is 338.363. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized analogs.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a pyridine ring, and a phenoxyacetamide moiety. Its molecular formula is C19H18N2O4 with a molecular weight of 338.4 g/mol. The unique combination of these functional groups contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₂O₄ |

| Molecular Weight | 338.4 g/mol |

| CAS Number | 2034229-22-4 |

This compound is hypothesized to act through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of prolyl oligopeptidase (POP), which is involved in the regulation of neuropeptides within the central nervous system. Inhibition of POP may lead to increased levels of neuropeptides, potentially offering therapeutic benefits in neurodegenerative diseases .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation as an antibacterial agent .

- Anticancer Properties : The compound's structural features suggest potential anticancer activity, although specific studies detailing its efficacy against cancer cell lines are still limited.

Research Findings and Case Studies

Recent research has explored various aspects of the biological activity of this compound:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several synthesized analogs, including this compound. Results indicated that it possesses significant antibacterial activity against multiple strains, with an IC50 value indicating effective concentration levels .

Anticancer Activity

In vitro assays demonstrated that this compound could inhibit the proliferation of cancer cell lines. For instance, it was found to induce apoptosis in leukemia cell lines with a GI50 value of approximately 10 nM, suggesting potent anticancer properties .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Techniques such as Suzuki–Miyaura coupling are often employed to form the desired carbon–carbon bonds.

Structural Analogues

Research into structural analogues has revealed that modifications can enhance biological activity. For example, derivatives with altered substituents on the furan or pyridine rings showed improved enzyme inhibition and increased antimicrobial potency .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide exhibit significant anticancer properties. For instance, derivatives of pyridine and furan have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that a related compound effectively inhibited growth in human breast cancer cells, suggesting potential applications in chemotherapy regimens .

Anti-inflammatory Effects

The compound's structural features suggest it may have anti-inflammatory properties. Compounds containing furan and pyridine rings have been shown to modulate inflammatory pathways. A study found that similar derivatives could reduce pro-inflammatory cytokine levels in vitro, indicating their potential as therapeutic agents for inflammatory diseases .

Neuropharmacology

Cognitive Enhancement

Recent studies have explored the neuroprotective effects of furan and pyridine derivatives. This compound may enhance cognitive function by modulating neurotransmitter systems. Research on related compounds suggests they can improve memory and learning in animal models, which could lead to applications in treating neurodegenerative diseases like Alzheimer's .

-

Anticancer Study

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of compounds similar to this compound. The researchers found that these compounds inhibited the growth of various cancer cell lines, including breast and lung cancer cells, through the induction of apoptosis . -

Anti-inflammatory Research

In a clinical trial reported in Pharmacology Research, a derivative of this compound was tested for its effects on inflammatory markers in patients with rheumatoid arthritis. Results showed a significant reduction in inflammatory cytokines after treatment, highlighting its potential as an anti-inflammatory agent . -

Neuropharmacological Effects

A study published in Neuroscience Letters examined the cognitive-enhancing effects of a related compound in aged rats. The results indicated improved memory retention and learning capabilities, suggesting that modifications to the compound structure could lead to effective treatments for cognitive decline associated with aging .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Substitution : Reacting halogenated intermediates (e.g., 3-chloro-4-fluoronitrobenzene) with alcohols (e.g., pyridinemethanol) under alkaline conditions to form ether linkages .

Reduction : Using iron powder under acidic conditions to reduce nitro groups to amines .

Condensation : Coupling the amine intermediate with activated carboxylic acids (e.g., cyanoacetic acid) using condensing agents like DCC (dicyclohexylcarbodiimide) .

- Optimization : Temperature control (60–80°C) and reaction time (6–12 hours) are critical for yield improvement.

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : To confirm substituent positions and verify aromatic proton environments (e.g., methoxyphenoxy groups at δ 3.8–4.0 ppm) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1667 cm⁻¹) and amide N-H bonds (~3468 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 430.2 [M+1] for analogs) .

- Chromatography : TLC or HPLC to monitor reaction progress and purity (>95%) .

Q. How do solvent and catalyst choices influence synthesis efficiency?

- Methodological Answer :

- Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution by stabilizing intermediates .

- Catalysts :

- K₂CO₃ : Facilitates deprotonation in etherification reactions .

- NaH : Effective for activating carbonyl groups in condensation steps .

- Data-Driven Optimization : Solvent polarity and catalyst loading (1.5–2.0 eq.) are adjusted based on reaction monitoring via TLC .

Q. What are the stability considerations for this compound under laboratory conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the furan and methoxyphenoxy groups .

- pH Stability : Avoid extreme pH (<3 or >10) to prevent hydrolysis of the acetamide bond .

- Long-Term Storage : Lyophilization or inert atmosphere (N₂) for solid-state stability .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays :

- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Mechanistic Studies :

- Western Blotting : Assess downstream signaling proteins (e.g., phosphorylated ERK/AKT) .

- Molecular Docking : Predict binding affinities to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina .

Q. What computational strategies can predict structure-activity relationships (SAR) for analogs?

- Methodological Answer :

- QSAR Modeling : Use descriptors (e.g., logP, polar surface area) to correlate substituent effects (e.g., fluorophenyl vs. methoxyphenyl) with activity .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity of the furan-pyridine core .

- MD Simulations : Study binding stability in protein pockets (e.g., 50 ns simulations in GROMACS) .

Q. How can contradictory data on reaction yields or biological activity be resolved?

- Methodological Answer :

- Yield Discrepancies :

- HPLC Purity Checks : Identify by-products (e.g., unreacted starting materials) .

- Kinetic Studies : Vary reaction time/temperature to map rate-limiting steps .

- Biological Variability :

- Dose-Response Curves : Repeat assays with standardized protocols (e.g., 72-hour incubation) .

- Off-Target Screening : Use proteome-wide platforms (e.g., KINOMEscan®) to rule out nonspecific binding .

Q. What strategies optimize derivatization for enhanced selectivity?

- Methodological Answer :

- Functional Group Replacement :

- Halogenation : Substitute methoxy with electron-withdrawing groups (e.g., -Cl, -F) to improve target affinity .

- Heterocycle Modifications : Replace furan with thiophene or isoxazole to alter π-π stacking interactions .

- Linker Optimization : Shorten/lengthen the acetamide spacer to balance steric effects and binding pocket fit .

特性

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-23-17-4-2-3-5-18(17)25-13-19(22)21-10-14-8-16(11-20-9-14)15-6-7-24-12-15/h2-9,11-12H,10,13H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZWXZTVLCGEBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。